Methanesulfonamide, N-[(2-iodophenyl)methyl]-
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Overview
Description
Methanesulfonamide, N-[(2-iodophenyl)methyl]- is a sulfonamide derivative of iodobenzene. It is known for its pharmacological and biological activities. The compound has a molecular formula of C7H8INO2S and a molecular weight of 297.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[(2-iodophenyl)methyl]- typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[(2-iodophenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
Methanesulfonamide, N-[(2-iodophenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[(2-iodophenyl)methyl]- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-(2-iodophenyl)-N-(methylsulfonyl)-
- Methanesulfonamide, N-(2-iodophenyl)-N-[2-(methylsulfonyl)-2-propen-1-yl]-
- Methanesulfonamide, N-(2-iodophenyl)-N-(methylsulfonyl)-
Uniqueness
Methanesulfonamide, N-[(2-iodophenyl)methyl]- is unique due to its specific substitution pattern and the presence of both sulfonamide and iodine functionalities. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
791065-79-7 |
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Molecular Formula |
C8H10INO2S |
Molecular Weight |
311.14 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |
InChI Key |
UIAGPHQCPUHBER-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=CC=C1I |
Origin of Product |
United States |
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